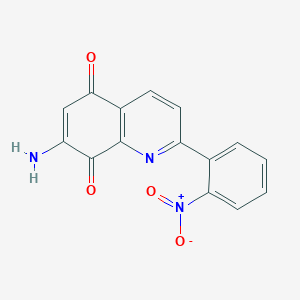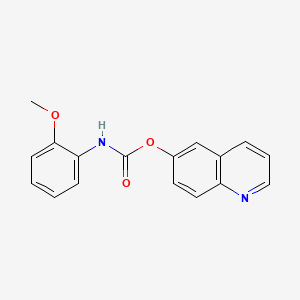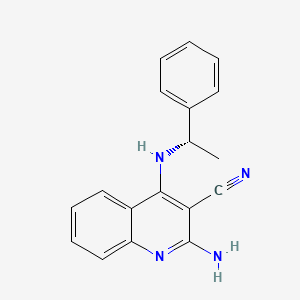
9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl halides and subsequent introduction of the dimethoxyethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The benzyl and dimethoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring purines.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and dimethoxyethyl groups can enhance binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the catalytic function.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzyl-9H-purine: Lacks the dimethoxyethyl group, resulting in different chemical properties and reactivity.
6-(2,2-Dimethoxyethyl)-9H-purine: Lacks the benzyl group, affecting its binding affinity and specificity.
9-Benzyl-6-methyl-9H-purine: Contains a methyl group instead of the dimethoxyethyl group, leading to variations in its chemical behavior.
Uniqueness
9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine is unique due to the presence of both the benzyl and dimethoxyethyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances its versatility in various chemical reactions and research applications.
Propriétés
Numéro CAS |
920503-24-8 |
|---|---|
Formule moléculaire |
C16H18N4O2 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
9-benzyl-6-(2,2-dimethoxyethyl)purine |
InChI |
InChI=1S/C16H18N4O2/c1-21-14(22-2)8-13-15-16(18-10-17-13)20(11-19-15)9-12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3 |
Clé InChI |
MVENNHAGPYMGLI-UHFFFAOYSA-N |
SMILES canonique |
COC(CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B11837900.png)



![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11837933.png)


![4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]-](/img/structure/B11837953.png)
![[8,8'-Biquinoline]-7,7'-diol](/img/structure/B11837977.png)

![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11837989.png)


